molecular formula C6H6FNO B140874 4-Amino-3-fluorophenol CAS No. 399-95-1

4-Amino-3-fluorophenol

Cat. No.: B140874
CAS No.: 399-95-1
M. Wt: 127.12 g/mol
InChI Key: MNPLTKHJEAFOCA-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenol is an organic compound with the molecular formula C6H6FNO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring. This compound is a light yellow to brown powder and is used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-3-fluorophenol involves starting with 4-nitrophenol as the raw material. The process includes the following steps :

    Catalytic Hydrogenation: 4-nitrophenol undergoes catalytic hydrogenation to form 4-aminophenol.

    Sulfonation Reaction: The 4-aminophenol is then subjected to a sulfonation reaction using concentrated sulfuric acid to form 4-aminophenol-2-sulfonic acid.

    Fluorine Substitution: The sulfonic acid derivative undergoes a fluorine substitution reaction, where fluorine is introduced at the 3-position of the benzene ring.

    Desulfonation: Finally, the sulfonic group is removed through a desulfonation reaction, yielding this compound.

Industrial Production Methods

For industrial production, a more cost-effective method involves using o-fluoronitrobenzene as the starting material. The process includes the following steps :

    Hydrogenation: o-fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents.

    Reaction Conditions: The reaction is carried out under pressurized hydrogen at temperatures ranging from 60 to 120°C and pressures between 0.3 to 0.6 MPa for 4 to 6 hours.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Alkylated and acylated phenol derivatives.

Scientific Research Applications

4-Amino-3-fluorophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorophenol: Similar structure but with a chlorine substituent instead of fluorine.

    4-Amino-3-bromophenol: Similar structure but with a bromine substituent.

    4-Amino-3-iodophenol: Similar structure but with an iodine substituent.

Uniqueness

4-Amino-3-fluorophenol is unique due to the presence of the fluorine atom, which significantly increases the lipophilicity and membrane permeability of the molecule compared to its halogenated analogs. This property makes it particularly useful as an intermediate in the synthesis of compounds that require enhanced cell membrane penetration .

Properties

IUPAC Name

4-amino-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPLTKHJEAFOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192950
Record name Phenol, 4-amino-3-fluoro-
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-95-1
Record name 4-Amino-3-fluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-3-fluoro-
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Record name Phenol, 4-amino-3-fluoro-
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Record name 4-amino-3-fluorophenol
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Record name 4-Amino-3-fluoro-phenol
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-3-fluorophenol (0.314 g, 2 mmol) and iron (0.56 g, 10 mmol) in ethyl acetate (4 ml) and acetic acid (2 ml) was refluxed for 3 hour. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated to yield 4-amino-3-fluorophenol (53a) (0.25 g, 19.6 mmol, 98%) as a brown solid. 1H NMR (CDCl3, 400 MHz) δ 6.48-6.58 (m, 2H), 6.61-6.70 (m, 1H), 7.87 (bs, 3H).
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (0.0640 mole) of 3-fluoro-4-nitrophenol in 100 mL of acetic acid and 10 mL of water heated to 50° C. was added 10.0 g (0.179 mole) of iron powder in small portions during a 35 minute period. The stirred reaction mixture was heated at 50° C. for an additional three hours, after which it was cooled and filtered. The filtrate was used in Step B without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.03 Grams of o-fluoronitrobenzene, 0.70 g of aluminum powder, 43 ml of water and 4.4 g of conc. sulfuric acid were added to a reactor and stirred at an inner temperature of from 90° to 95° C. for 40 minutes. After cooling the reaction solution, a 5% aqueous sodium hydrogencarbonate solution was added to make the reaction solution weakly alkaline. The reaction solution was then extracted with three 100-ml portions of diethyl ether. The ether layers were combined, dried and concentrated to obtain a crude product. This crude product was subjected to chromatography on silica gel to obtain 1.58 g of 3-fluoro-4-aminophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-fluorophenol
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

Q1: What are the main advantages of using 4-Amino-3-fluorophenol in the synthesis of regorafenib?

A1: Utilizing this compound in regorafenib synthesis offers several benefits:

  • Cost-effectiveness: This compound can be synthesized from readily available and inexpensive starting materials like 4-nitrophenol, making it a cost-effective alternative. []
  • Simplified Synthesis: Its use can potentially shorten the overall synthetic route to regorafenib. [, ]
  • Improved Purity: Implementing this compound and strategic protection groups can minimize the formation of impurities, leading to higher purity in the final product. []

Q2: Are there any published methods for the large-scale production of this compound?

A2: Yes, a patent describes a scalable synthesis starting from 4-nitrophenol. This method involves a series of reactions: catalytic hydrogenation, selective fluorination, and desulfonation. This route is specifically designed for industrial production, emphasizing simplicity and cost-effectiveness. []

Q3: How does the preparation method using this compound compare to conventional regorafenib synthesis?

A3: Conventional methods often utilize 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be more expensive. The introduction of this compound, as described in the research, proposes a more economical approach. [] Additionally, the strategic implementation of protection groups in this novel method helps to prevent the formation of unnecessary byproducts, simplifying purification and potentially increasing the overall yield. []

Q4: What is the role of this compound in the synthesis of regorafenib?

A4: this compound serves as a crucial building block in the multi-step synthesis of regorafenib. It reacts with an intermediate derived from 4-chloro-3-(trifluoromethyl)aniline to form a key precursor molecule. This precursor then undergoes further transformations, including an alkylation reaction, ultimately yielding the target compound, regorafenib. []

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